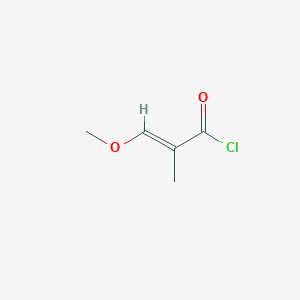
(E)-3-methoxy-2-methylprop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxymethacryloyl chloride is an organochlorine compound that belongs to the class of methacrylates It is characterized by the presence of a methoxy group attached to the methacryloyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxymethacryloyl chloride typically involves the reaction of methacryloyl chloride with methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Methacryloyl chloride+Methanol→3-Methoxymethacryloyl chloride+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of 3-Methoxymethacryloyl chloride can be achieved through continuous flow processes. This method offers advantages such as improved reaction control, higher yields, and reduced formation of side products. The reaction is typically conducted in a tubular reactor, where methacryloyl chloride and methanol are continuously fed, and the product is collected at the outlet .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxymethacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Polymerization Reactions: It can undergo free radical polymerization to form polymethacrylates.
Hydrolysis: In the presence of water, it hydrolyzes to form methacrylic acid and methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: The reaction is typically carried out in aqueous media.
Major Products Formed:
Substitution Reactions: Various methacrylate derivatives.
Polymerization Reactions: Polymethacrylates with different functional groups.
Hydrolysis: Methacrylic acid and methanol.
Aplicaciones Científicas De Investigación
3-Methoxymethacryloyl chloride has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as high thermal stability and mechanical strength.
Biological Research: Employed in the modification of biomolecules for the development of drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mecanismo De Acción
The mechanism of action of 3-Methoxymethacryloyl chloride primarily involves its reactivity as an electrophile. The methacryloyl chloride moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions, where the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
Comparación Con Compuestos Similares
Methacryloyl Chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Acryloyl Chloride: Similar structure but with a different alkene group, leading to different polymerization properties.
Methacrylic Acid: The hydrolyzed form of methacryloyl chloride, used in different applications due to its acidic nature.
Uniqueness: 3-Methoxymethacryloyl chloride is unique due to the presence of the methoxy group, which enhances its reactivity and allows for the synthesis of a wider range of derivatives and polymers. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C5H7ClO2 |
|---|---|
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
(E)-3-methoxy-2-methylprop-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3/b4-3+ |
Clave InChI |
JQWNCTPZTFWJLR-ONEGZZNKSA-N |
SMILES isomérico |
C/C(=C\OC)/C(=O)Cl |
SMILES canónico |
CC(=COC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


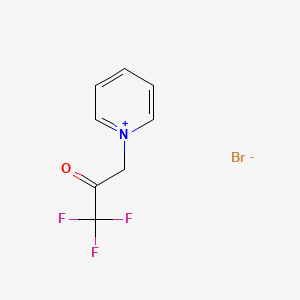
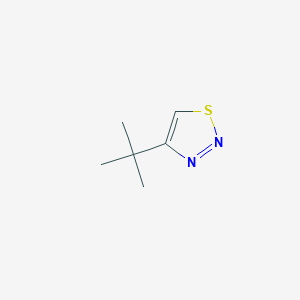
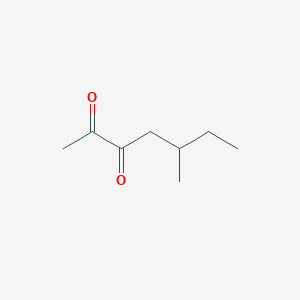
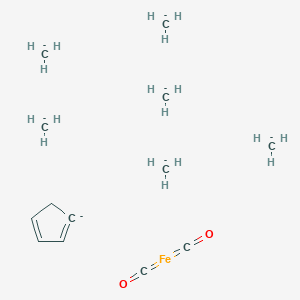
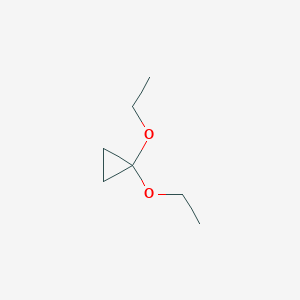
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)

![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
